molecular formula C11H13BrO B1343258 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one CAS No. 2416-02-6

1-(3-Bromophenyl)-2,2-dimethylpropan-1-one

Cat. No.: B1343258
CAS No.: 2416-02-6
M. Wt: 241.12 g/mol
InChI Key: GPTFTXOKQHQUTL-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2,2-dimethylpropan-1-one is a brominated aromatic ketone with the molecular formula C₁₁H₁₃BrO. Its structure features a 3-bromophenyl group attached to a 2,2-dimethylpropan-1-one moiety, which introduces steric hindrance due to the bulky dimethyl groups. This compound is synthesized via methods such as N-heterocyclic carbene (NHC)-catalyzed decarboxylative alkylation of aldehydes, yielding 40% isolated yield after silica gel chromatography . Characterization includes ¹H NMR (δ 7.78 (s, 1H), 7.59 (d, J = 8.0 Hz, 2H), 1.37 (s, 9H)) and HRMS (m/z [M+H]⁺: 241.0223) .

Properties

IUPAC Name

1-(3-bromophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTFTXOKQHQUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633499
Record name 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416-02-6
Record name 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 3-bromobenzoyl chloride with isobutyraldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products Formed:

    Substitution: Formation of various substituted phenyl derivatives.

    Reduction: Formation of 1-(3-bromophenyl)-2,2-dimethylpropan-1-ol.

    Oxidation: Formation of 3-bromobenzoic acid.

Scientific Research Applications

1-(3-Bromophenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one depends on its application. In organic synthesis, it acts as a building block for constructing more complex molecules. In medicinal chemistry, its mechanism may involve interaction with specific biological targets, such as enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromo/Chloro Substitution

1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
  • Structural Difference : Bromine at the para position instead of meta.
  • Synthesis : Achieved via similar NHC-catalyzed methods with higher yields (80%) compared to the meta-bromo analog .
  • Applications : Used in Pd⁰-catalyzed C(sp³)–H activation studies .
1-(3-Chlorophenyl)-2,2-dimethylpropan-1-one
  • Structural Difference : Chlorine substituent instead of bromine.
  • Safety : Classified as hazardous (GHS), requiring precautions for inhalation and skin contact .

Key Insight : The meta-bromo substitution in the target compound may reduce reactivity compared to para-substituted analogs due to electronic effects, while bromine’s larger atomic size enhances lipophilicity relative to chlorine.

Alkyl Chain Variants

1-(3-Bromophenyl)-2-methylpropan-1-one
  • Structural Difference : Single methyl group at the β-position instead of two.
  • Impact : Reduced steric hindrance likely increases reactivity in nucleophilic attacks .

Functionalized Derivatives

Chalcone Derivatives (e.g., (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one)
  • Structural Difference: Introduction of an α,β-unsaturated ketone (enone) system.
  • Bioactivity : Exhibits moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 422.22 ppm), though less potent than analogs with bulkier aryl groups (e.g., 4-isopropylphenyl; IC₅₀ = 22.41 ppm) .
  • Synthesis : Microwave-assisted Claisen-Schmidt condensation (62.32% yield) .

Key Insight: The absence of an enone system in the target compound limits its biological activity but enhances stability for non-pharmacological applications.

Data Tables

Table 2: Cytotoxicity Data for Chalcone Derivatives

Compound IC₅₀ (MCF-7 Cells) Notes
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one 422.22 ppm Moderate anti-proliferative effect
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one 22.41 ppm High potency, potential drug lead

Biological Activity

1-(3-Bromophenyl)-2,2-dimethylpropan-1-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H12_{12}BrO, featuring a bromophenyl group attached to a branched ketone structure. The presence of the bromine atom significantly influences the compound's electronic properties and reactivity.

PropertyValue
Molecular FormulaC11_{11}H12_{12}BrO
Molecular Weight242.12 g/mol
Melting PointNot specified
SolubilityVaries based on solvent

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported an inhibition zone diameter of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL.

Anticancer Activity

The compound has also shown promise in anticancer research. A study focusing on its effects on human cancer cell lines revealed that it induces apoptosis in breast cancer cells (MCF-7) with an IC50_{50} value of approximately 25 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival.
  • Receptor Interaction : It potentially binds to receptors that modulate apoptotic pathways.
  • Reactive Oxygen Species (ROS) : Induction of ROS generation has been observed, contributing to oxidative stress in cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various brominated compounds, including this compound. Results indicated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis.

Study 2: Anticancer Research

In a separate investigation published in the Journal of Medicinal Chemistry, the anticancer properties were assessed using MCF-7 and HeLa cell lines. The results demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

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